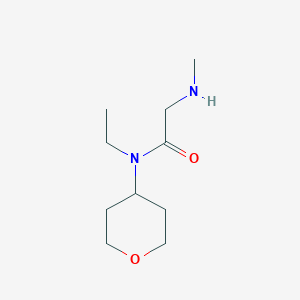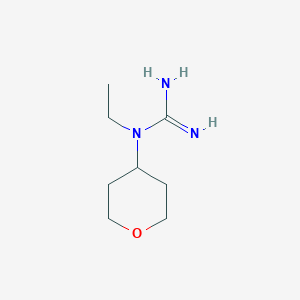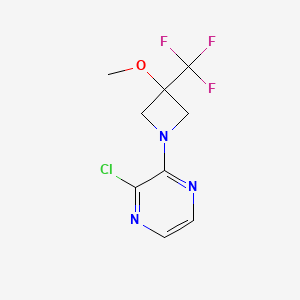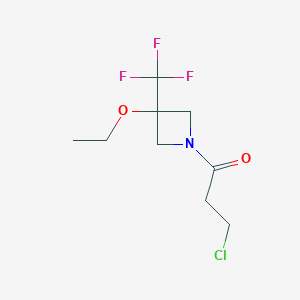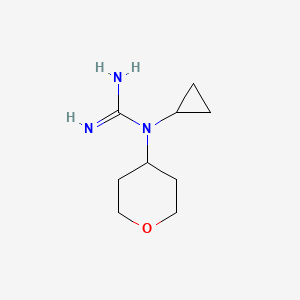
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)cyclopropylamine, a related compound, the key step involves the reaction of the ketone group with Wittig reagent to prepare various poly-substituted olefin compounds .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is unique, featuring a cyclopropyl group attached to a guanidine group, which is further connected to a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis
In organic synthesis transformations, the ketone group in 1-(tetrahydro-2H-pyran-4-yl)ethanone, a related compound, can react with Wittig reagent to prepare various poly-substituted olefin compounds .Wissenschaftliche Forschungsanwendungen
Interaction Mechanisms in Heterocyclic Compounds
Research indicates that guanidine derivatives, such as substituted 2-(3-oxoprop-1-en-1-yl)guanidines, are synthesized through interactions with fused 4H-pyrans, which undergo conjugate 1,4-addition and subsequent dihydropyran ring opening. This reaction mechanism is crucial for understanding the chemical behavior of complex guanidine compounds in heterocyclic chemistry (Osyanin et al., 2016).
Synthesis and Evaluation as Inhibitors
Arylcyclopropanecarboxyl guanidines have been synthesized and evaluated for their inhibitory activity against sodium hydrogen exchanger isoform-1 (NHE-1), showing potent biological activity. This research provides insights into the development of new therapeutic agents based on guanidine functionality (Ahmad et al., 2001).
Aldehyde Oxidase-Catalyzed Oxidation
Studies on the structural variation of zoniporide analogs, including modifications of the acylguanidine moiety, have explored their metabolism mediated by aldehyde oxidase (AO). These findings are significant for drug development, highlighting the impact of structural changes on drug metabolism and efficacy (Dalvie et al., 2012).
Novel Syntheses of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents, has revealed the versatility of guanidine derivatives in medicinal chemistry. Such compounds have been synthesized and evaluated for their high antibacterial activities (Azab et al., 2013).
Guanidines in Organic Synthesis and Biological Applications
Guanidines serve as versatile functional groups in organic synthesis and have various biological applications, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists. The synthesis and applications of both acyclic and cyclic guanidines highlight their importance in both chemistry and biology (Shaw et al., 2015).
Wirkmechanismus
Result of Action
- Increased intracellular ATP affects various cellular processes, including ion transport, protein synthesis, and cell division. Notably, another guanidine derivative, isopropoxy benzene guanidine (IBG) , has shown antibacterial activity against multidrug-resistant pathogens . Although not the same compound, it highlights the potential of guanidines.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZKWCAZLEXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477507.png)
![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)
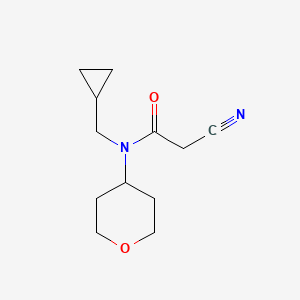
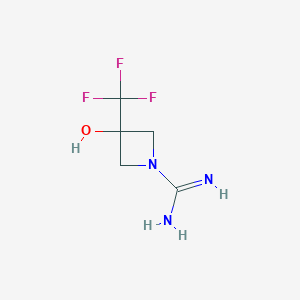

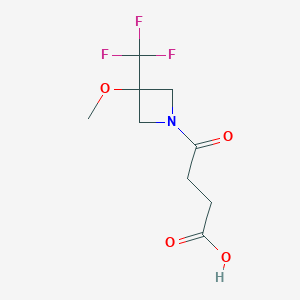
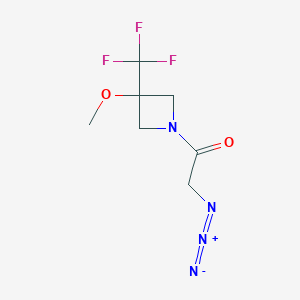
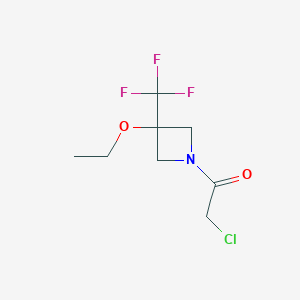
![2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1477518.png)
